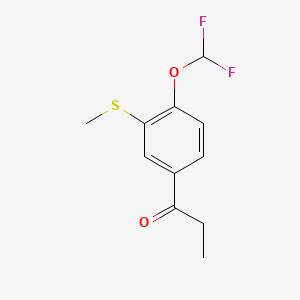
1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H12F2O2S This compound is characterized by the presence of a difluoromethoxy group and a methylthio group attached to a phenyl ring, along with a propanone moiety
准备方法
The synthesis of 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenyl ring: The phenyl ring is functionalized with the difluoromethoxy and methylthio groups through electrophilic aromatic substitution reactions.
Introduction of the propanone moiety: The propanone group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反应分析
1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy or methylthio groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism by which 1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
1-(4-(Difluoromethoxy)-3-(methylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:
1-(2-(Difluoromethoxy)-4-(methylthio)phenyl)propan-1-one: This compound has a similar structure but with different positions of the functional groups on the phenyl ring.
1-(2-(Difluoromethoxy)-6-(methylthio)phenyl)propan-1-one: Another structural isomer with variations in the positions of the substituents.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its isomers.
属性
分子式 |
C11H12F2O2S |
|---|---|
分子量 |
246.28 g/mol |
IUPAC 名称 |
1-[4-(difluoromethoxy)-3-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H12F2O2S/c1-3-8(14)7-4-5-9(15-11(12)13)10(6-7)16-2/h4-6,11H,3H2,1-2H3 |
InChI 键 |
GAWQQSNWIXJMDR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=CC(=C(C=C1)OC(F)F)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


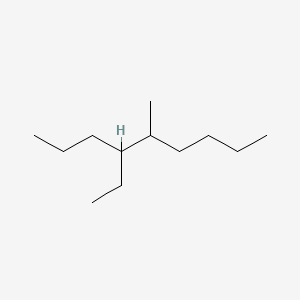

![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)
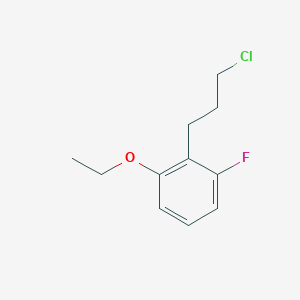
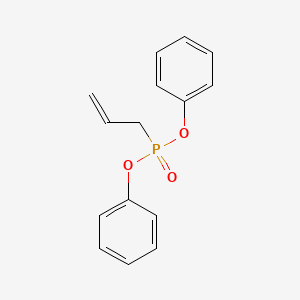
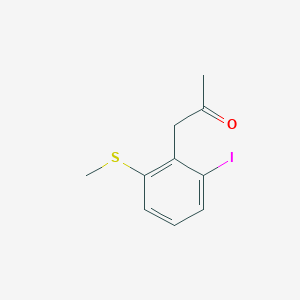
![[3-Chloro-5-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066668.png)
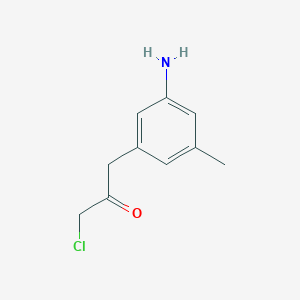
![Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-](/img/structure/B14066676.png)



![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)
